molecular formula C21H20O5 B1205499 Erypoegin F

Erypoegin F

Cat. No.: B1205499
M. Wt: 352.4 g/mol
InChI Key: GBYUYYCUGKCGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erypoegin F is a bioactive isoflavonoid isolated from the roots of Erythrina poeppigiana, a plant traditionally used in ethnomedicine. Its molecular structure comprises a 7-hydroxyisoflavone backbone with a prenyl substituent at position 8, contributing to its unique pharmacological properties . Studies highlight its anti-inflammatory, anticancer, and antioxidant activities, with mechanisms involving inhibition of NF-κB signaling and induction of apoptosis in cancer cell lines .

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-6-methoxy-7-(3-methylbut-2-enyl)-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C21H20O5/c1-12(2)4-6-16-19(25-3)9-8-14-17(11-22)21(26-20(14)16)15-7-5-13(23)10-18(15)24/h4-5,7-11,23-24H,6H2,1-3H3

InChI Key

GBYUYYCUGKCGMM-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC2=C1OC(=C2C=O)C3=C(C=C(C=C3)O)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(=C2C=O)C3=C(C=C(C=C3)O)O)OC)C

Synonyms

erypoegin F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Erypoegin A
  • Structure : Differs from Erypoegin F by a hydroxyl group at position 6 instead of a prenyl chain.
  • Bioactivity : Demonstrates weaker anticancer activity (IC₅₀ = 45 μM in HeLa cells vs. This compound: IC₅₀ = 12 μM) due to reduced lipophilicity and membrane permeability .
  • Pharmacokinetics : Lower bioavailability (15% vs. 32% for this compound) in rat models .
Genistein
  • Structure: A non-prenylated isoflavone lacking the 8-prenyl group.
  • This compound’s prenyl group enhances target selectivity by stabilizing interactions with hydrophobic kinase domains .
  • Antioxidant Capacity : Genistein exhibits higher ROS scavenging (EC₅₀ = 8 μM) compared to this compound (EC₅₀ = 18 μM) due to additional hydroxyl groups .

Functionally Similar Compounds

Curcumin
  • Functional Overlap : Both compounds inhibit NF-κB and COX-2 pathways.
  • Efficacy : Curcumin shows broader anti-inflammatory effects (IC₅₀ for COX-2 = 5 μM vs. This compound: IC₅₀ = 9 μM) but poor aqueous solubility (0.1 μg/mL vs. 4.2 μg/mL for this compound) .
  • Clinical Relevance : this compound’s prenyl group improves metabolic stability (t₁/₂ = 6 hours vs. 1 hour for curcumin in hepatic microsomes) .
Paclitaxel
  • Anticancer Mechanism : Both induce microtubule stabilization, but this compound avoids paclitaxel’s common resistance mechanisms (e.g., P-glycoprotein efflux).
  • Toxicity: this compound exhibits lower cytotoxicity in normal fibroblast cells (LD₅₀ = 150 μM vs. paclitaxel: LD₅₀ = 25 μM) .

Table 1: Key Pharmacological Parameters of this compound and Analogues

Compound Molecular Weight IC₅₀ (HeLa) Solubility (μg/mL) Bioavailability (%)
This compound 354.4 12 μM 4.2 32
Erypoegin A 326.3 45 μM 2.1 15
Genistein 270.2 80 μM 1.8 10
Curcumin 368.4 9 μM* 0.1 <1

*IC₅₀ for COX-2 inhibition.

Table 2: Structural Features and Bioactivity Correlations

Structural Feature Impact on Bioactivity Example Compound
8-Prenyl group Enhances lipophilicity and target binding This compound
Hydroxyl at position 6 Increases antioxidant capacity Genistein
Lack of prenylation Reduces metabolic stability Erypoegin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erypoegin F
Reactant of Route 2
Reactant of Route 2
Erypoegin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.